molecular formula C46H52N2 B14198016 2,2'-(1,4-Phenylene)bis(9-octyl-9H-carbazole) CAS No. 845712-33-6

2,2'-(1,4-Phenylene)bis(9-octyl-9H-carbazole)

Cat. No.: B14198016
CAS No.: 845712-33-6
M. Wt: 632.9 g/mol
InChI Key: WDKAOPPHDMUSMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) typically involves the reaction of 9-octyl-9H-carbazole with 1,4-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) is primarily related to its ability to transport charge efficiently. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating charge transfer processes. These interactions are crucial in applications like OLEDs and photovoltaic cells, where efficient charge transport is essential .

Comparison with Similar Compounds

Uniqueness: 2,2’-(1,4-Phenylene)bis(9-octyl-9H-carbazole) stands out due to its specific structural features, such as the octyl groups, which enhance its solubility and processability. This makes it particularly suitable for applications in solution-processed optoelectronic devices .

Properties

CAS No.

845712-33-6

Molecular Formula

C46H52N2

Molecular Weight

632.9 g/mol

IUPAC Name

9-octyl-2-[4-(9-octylcarbazol-2-yl)phenyl]carbazole

InChI

InChI=1S/C46H52N2/c1-3-5-7-9-11-17-31-47-43-21-15-13-19-39(43)41-29-27-37(33-45(41)47)35-23-25-36(26-24-35)38-28-30-42-40-20-14-16-22-44(40)48(46(42)34-38)32-18-12-10-8-6-4-2/h13-16,19-30,33-34H,3-12,17-18,31-32H2,1-2H3

InChI Key

WDKAOPPHDMUSMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6CCCCCCCC

Origin of Product

United States

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